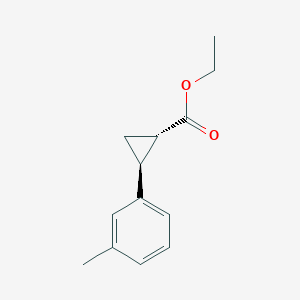
trans-Ethyl 2-(M-tolyl)cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1S,2S)-2-(m-tolyl)cyclopropane-1-carboxylate is an organic compound that belongs to the class of cyclopropane carboxylates. This compound is characterized by a cyclopropane ring substituted with an ethyl ester group and a meta-tolyl group. The stereochemistry of the compound is defined by the (1S,2S) configuration, indicating the specific spatial arrangement of the substituents around the cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,2S)-2-(m-tolyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate olefin precursor. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to form the cyclopropane ring. The reaction conditions often include an inert atmosphere and a solvent such as diethyl ether or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of Ethyl (1S,2S)-2-(m-tolyl)cyclopropane-1-carboxylate may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2S)-2-(m-tolyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the cyclopropane ring to an open-chain structure.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, open-chain structures
Substitution: Amides, thioesters
Scientific Research Applications
Ethyl (1S,2S)-2-(m-tolyl)cyclopropane-1-carboxylate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (1S,2S)-2-(m-tolyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1R,2R)-2-(m-tolyl)cyclopropane-1-carboxylate
- Ethyl (1S,2S)-2-(p-tolyl)cyclopropane-1-carboxylate
- Ethyl (1S,2S)-2-(m-tolyl)cyclopropane-1-acetate
Uniqueness
Ethyl (1S,2S)-2-(m-tolyl)cyclopropane-1-carboxylate is unique due to its specific stereochemistry and the presence of the meta-tolyl group. This configuration can result in distinct chemical and biological properties compared to its isomers and analogs.
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
ethyl (1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H16O2/c1-3-15-13(14)12-8-11(12)10-6-4-5-9(2)7-10/h4-7,11-12H,3,8H2,1-2H3/t11-,12+/m1/s1 |
InChI Key |
UEFUJMMDLGDXLQ-NEPJUHHUSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]1C2=CC=CC(=C2)C |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one Hydrochloride](/img/structure/B14047320.png)


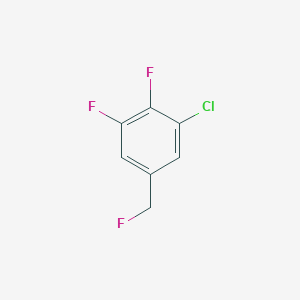
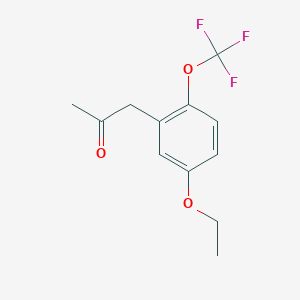

![[2-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047367.png)
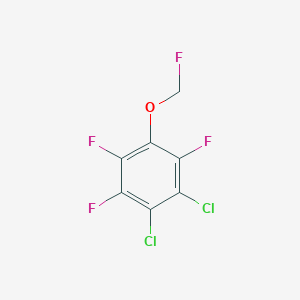
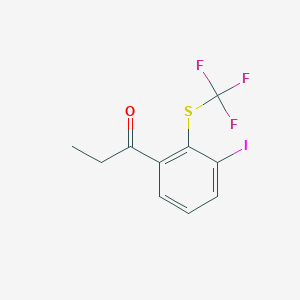
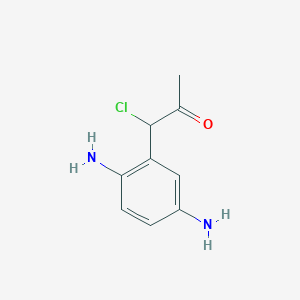
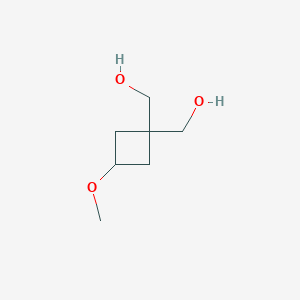
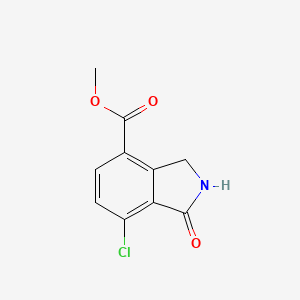

![5-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B14047415.png)
